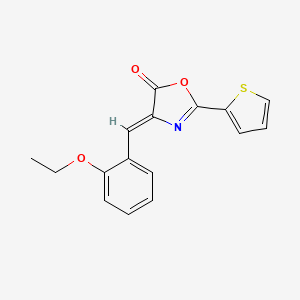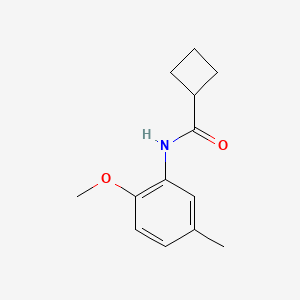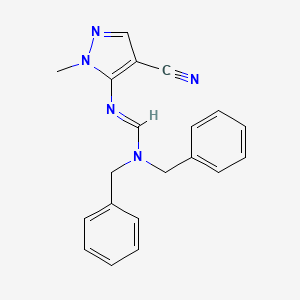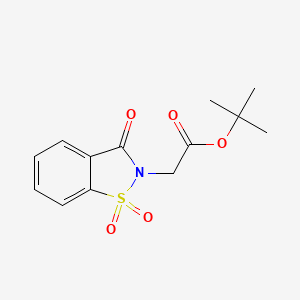![molecular formula C15H24N2O3 B5801346 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5801346.png)
2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol, also known as DMPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPE is a white crystalline powder that is soluble in water and organic solvents. This compound belongs to the class of piperazine derivatives and is synthesized using a specific method.
作用機序
The mechanism of action of 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior.
Biochemical and Physiological Effects:
2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce the levels of stress hormones in the blood, increase the levels of brain-derived neurotrophic factor (BDNF), and improve cognitive function. 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also soluble in both water and organic solvents, making it easy to work with in various experimental setups. However, 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol has some limitations, such as its relatively high cost and the need for careful handling of the reagents during synthesis.
将来の方向性
There are several potential future directions for research on 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol. One area of research is in the development of new drugs for the treatment of mental health disorders. 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol has shown promising results in animal models, and further research is needed to determine its efficacy and safety in humans. Another area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol has shown antioxidant and anti-inflammatory properties, which may make it a promising candidate for the development of such agents. Finally, further research is needed to fully understand the mechanism of action of 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol and its effects on the brain and body.
合成法
The synthesis of 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol involves a multi-step process that includes the reaction of 2,5-dimethoxybenzaldehyde with piperazine in the presence of ethanol as a solvent. This reaction produces the intermediate product, 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]acetaldehyde, which is further reduced using sodium borohydride to form the final product, 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol. The synthesis of 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol requires careful handling of the reagents and precise control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to have potent antipsychotic, antidepressant, and anxiolytic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of mental health disorders.
特性
IUPAC Name |
2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-19-14-3-4-15(20-2)13(11-14)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCFXNHEIPNQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5801290.png)



![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)
![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5801364.png)
![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5801372.png)